

# A Technical Guide to Butyl o-Tolyl Sulfide: Synthesis, Properties, and Potential Applications

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## Compound of Interest

Compound Name: Sulfide, butyl o-tolyl

CAS No.: 15560-99-3

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## Foreword: The Understated Importance of Asymmetric Aryl Sulfides

In the vast landscape of organic chemistry, certain structural motifs consistently emerge as cornerstones of innovation. Among these, the aryl sulfide linkage is a testament to the profound impact of sulfur chemistry on modern science. These compounds are not merely synthetic curiosities; they are integral to a multitude of applications, from the development of novel pharmaceuticals to the engineering of advanced materials.<sup>[1][2]</sup> This guide focuses on a specific, yet representative member of this class: butyl o-tolyl sulfide. While not as extensively studied as some of its isomers, its structure presents a valuable model for understanding the synthesis, properties, and potential of unsymmetrical alkyl aryl sulfides. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, grounded in established chemical principles and forward-looking applications.

# Synthesis of Butyl o-Tolyl Sulfide: Navigating the C-S Coupling Landscape

The synthesis of unsymmetrical sulfides like butyl o-tolyl sulfide primarily relies on the formation of a carbon-sulfur bond between an aryl and an alkyl moiety. Modern organic synthesis offers a diverse toolkit for achieving this transformation, moving beyond the traditional use of foul-smelling thiols to more versatile and odorless methods.<sup>[3]</sup><sup>[4]</sup> The choice of synthetic route is often dictated by factors such as substrate availability, functional group tolerance, and desired scale. Below, we detail two robust, contemporary protocols for the synthesis of butyl o-tolyl sulfide.

## Nickel-Catalyzed Cross-Coupling of an Aryl Halide with a Thiol Surrogate

The use of transition metal catalysis has revolutionized C-S bond formation. Nickel, being more earth-abundant and economical than palladium, has emerged as a powerful catalyst for such couplings.<sup>[5]</sup> This protocol utilizes a thiol surrogate, thus avoiding the handling of volatile and odorous thiols.

### Experimental Protocol:

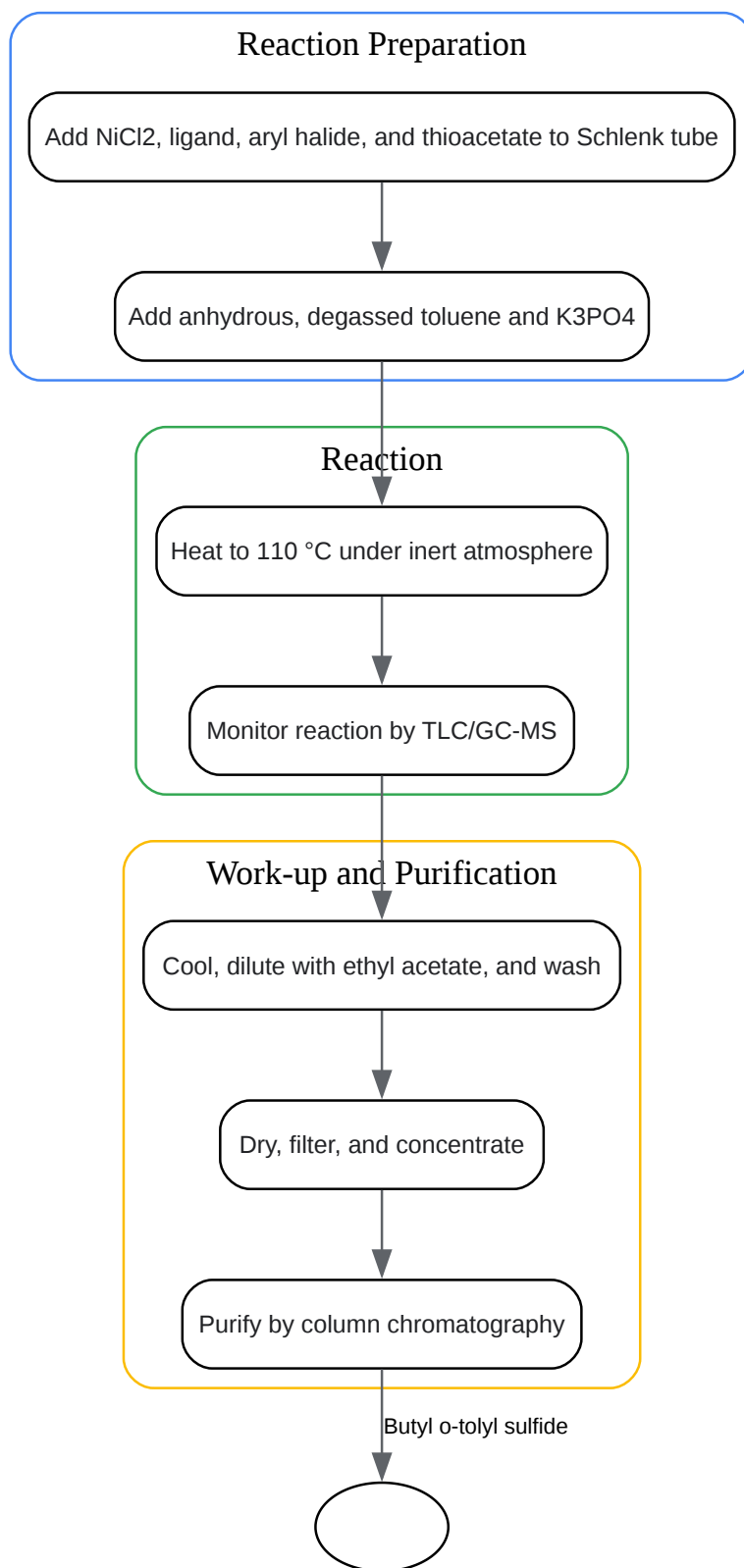
- **Reaction Setup:** To an oven-dried Schlenk tube is added NiCl<sub>2</sub> (5 mol%), a suitable phosphine ligand (e.g., dcpp, 10 mol%), the aryl halide (o-chlorotoluene or o-bromotoluene, 1.0 equiv.), and a thiol surrogate such as S-butyl thioacetate (1.2 equiv.).
- **Solvent and Base:** Anhydrous, degassed toluene (5 mL per mmol of aryl halide) is added, followed by a suitable base such as K<sub>3</sub>PO<sub>4</sub> (2.0 equiv.).
- **Reaction Conditions:** The reaction mixture is stirred and heated to 110 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
- **Work-up and Purification:** Upon cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated under reduced pressure. The crude

product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure butyl o-tolyl sulfide.

#### Causality of Experimental Choices:

- The choice of a nickel catalyst provides an economical and efficient alternative to palladium for C-S cross-coupling.[5]
- The phosphine ligand is crucial for stabilizing the nickel catalyst and facilitating the catalytic cycle.
- The use of a thioacetate as a thiol surrogate circumvents the need to handle volatile and malodorous thiols.[6]
- Anhydrous and degassed conditions are essential to prevent the deactivation of the catalyst.

#### Workflow Diagram:



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Caption: General workflow for the synthesis of butyl o-tolyl sulfide.

## Copper-Catalyzed Synthesis Using Elemental Sulfur

An even more atom-economical and "green" approach involves the use of elemental sulfur ( $S_8$ ) as the sulfur source. Copper catalysis is particularly effective for this transformation, offering a cost-effective and robust method.<sup>[4][7]</sup>

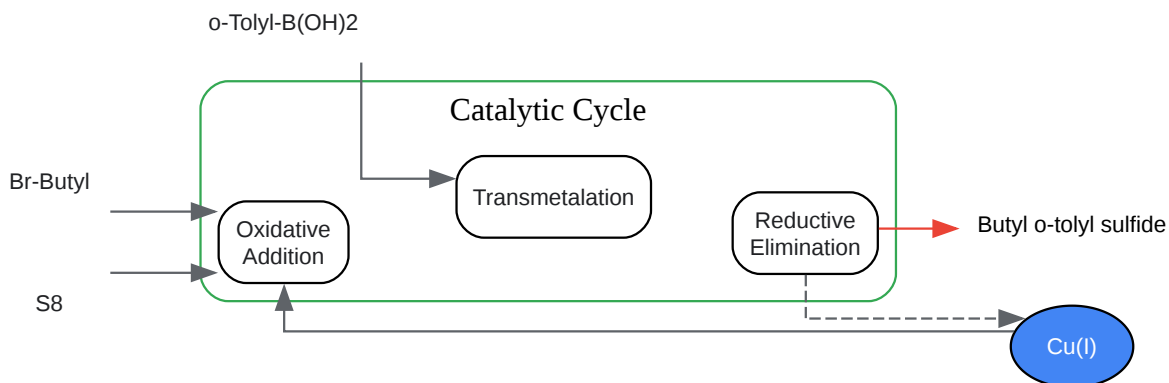
### Experimental Protocol:

- **Reactant Mixture:** In a sealed tube, combine *o*-tolylboronic acid (1.5 equiv.), 1-bromobutane (1.0 equiv.), elemental sulfur ( $S_8$ , 1.5 equiv.), and CuI (10 mol%).
- **Solvent and Base:** Add PEG-200 as a recyclable and green solvent, followed by NaOH (2.0 equiv.) which also acts as a sulfur activator.<sup>[4]</sup>
- **Reaction Conditions:** The mixture is stirred and heated at 60 °C for 12 hours.
- **Work-up and Purification:** After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous  $MgSO_4$ , and concentrated. The crude product is purified by flash chromatography to yield butyl *o*-tolyl sulfide.

### Causality of Experimental Choices:

- The use of elemental sulfur provides a low-cost, odorless, and readily available sulfur source.<sup>[4][7]</sup>
- Copper iodide is an inexpensive and effective catalyst for this type of C-S bond formation.<sup>[4]</sup>
- PEG-200 serves as an environmentally benign and recyclable solvent.<sup>[4]</sup>
- The boronic acid provides the aryl moiety, and its use often leads to high yields and good functional group tolerance.

### Reaction Mechanism Overview:



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Caption: A simplified representation of a potential catalytic cycle.

## Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for butyl o-tolyl sulfide, the following properties are estimated based on data for structurally similar compounds such as di-p-tolyl sulfide, n-butyl sulfide, and methyl p-tolyl sulfide.[8][9][10] These values should be considered as approximations and require experimental verification.

Table 1: Estimated Physicochemical Properties of Butyl o-tolyl Sulfide

Property	Estimated Value	Reference Compound(s)
Molecular Formula	C <sub>11</sub> H <sub>16</sub> S	-
Molecular Weight	180.31 g/mol	-
Appearance	Colorless to light yellow liquid	n-Butyl sulfide[8]
Boiling Point	~220-240 °C	Di-p-tolyl sulfide (314 °C), n-Butyl sulfide (182-185 °C)
Density	~0.95-1.05 g/cm <sup>3</sup>	Methyl p-tolyl sulfide (1.027 g/cm <sup>3</sup> )
Refractive Index	~1.53-1.55	n-Butyl sulfide (~1.45)
Solubility	Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, toluene)	General property of aryl sulfides

#### Spectroscopic Characterization:

Spectroscopic analysis is essential for the unambiguous identification and characterization of butyl o-tolyl sulfide. The expected spectral data are outlined below, based on analogous compounds.

Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data for Butyl o-tolyl Sulfide (in CDCl<sub>3</sub>)

<sup>1</sup> H NMR	Predicted $\delta$ (ppm)	Multiplicity	Integration	Assignment
~7.0-7.4	m	4H	Ar-H	
~2.9	t	2H	-S-CH <sub>2</sub> -	
~2.4	s	3H	Ar-CH <sub>3</sub>	
~1.6	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - CH <sub>3</sub>	
~1.4	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - CH <sub>3</sub>	
~0.9	t	3H	-CH <sub>3</sub>	
<sup>13</sup> C NMR	Predicted $\delta$ (ppm)	Assignment		
~138-140	Ar-C (ipso, C-S)			
~135-137	Ar-C (ipso, C- CH <sub>3</sub> )			
~125-131	Ar-C-H			
~35	-S-CH <sub>2</sub> -			
~31	-CH <sub>2</sub> -			
~22	-CH <sub>2</sub> -			
~21	Ar-CH <sub>3</sub>			
~14	-CH <sub>3</sub>			

#### Infrared (IR) Spectroscopy:

- ~3050-3000 cm<sup>-1</sup>: Aromatic C-H stretching
- ~2950-2850 cm<sup>-1</sup>: Aliphatic C-H stretching
- ~1590 and 1480 cm<sup>-1</sup>: Aromatic C=C stretching

- $\sim 750\text{ cm}^{-1}$ : Ortho-disubstituted benzene ring C-H out-of-plane bending

Mass Spectrometry (MS):

- Molecular Ion ( $M^+$ ):  $m/z \approx 180$
- Key Fragmentation Patterns: Loss of the butyl group, cleavage of the C-S bond, and rearrangements characteristic of alkyl aryl sulfides.

## Potential Applications in Research and Development

While specific applications for butyl o-tolyl sulfide are not yet widely documented, its structural features suggest potential utility in several areas of scientific research and development, particularly in medicinal chemistry and materials science.

### Drug Discovery and Medicinal Chemistry

Organosulfur compounds are a cornerstone of modern pharmacology.<sup>[1][11][12]</sup> The sulfide moiety is present in numerous approved drugs and is known to enhance properties such as lipophilicity, metabolic stability, and receptor affinity.<sup>[11]</sup>

- Scaffold for Bioactive Molecules: Butyl o-tolyl sulfide can serve as a starting material or a fragment for the synthesis of more complex molecules with potential biological activity. The sulfide can be oxidized to the corresponding sulfoxide or sulfone, each with distinct electronic and steric properties, allowing for fine-tuning of a molecule's interaction with biological targets.<sup>[11]</sup>
- Enzyme Inhibition: Thioethers are known to act as inhibitors for various enzymes. The specific substitution pattern of butyl o-tolyl sulfide could be explored for targeted inhibition in various disease pathways.<sup>[11]</sup>
- Antimicrobial and Anticancer Research: A broad range of organosulfur compounds have demonstrated antimicrobial and anticancer properties.<sup>[2][12]</sup> Butyl o-tolyl sulfide could be investigated as a lead compound in these therapeutic areas.

### Materials Science

The unique properties of the sulfide linkage also make it attractive for applications in materials science.

- **Polymer Synthesis:** Aryl sulfides are monomers for high-performance polymers such as polyphenylene sulfide (PPS), which are known for their thermal stability and chemical resistance. Butyl o-tolyl sulfide could be functionalized and incorporated into novel polymer backbones.
- **Corrosion Inhibition:** The butyl group in butyl o-tolyl sulfide may impart hydrophobic properties, which could be beneficial in the design of corrosion inhibitors for metal surfaces. The sulfur atom can coordinate with metal surfaces, forming a protective layer.
- **Organic Electronics:** Sulfur-containing organic molecules are being explored for their potential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of butyl o-tolyl sulfide could be modulated through further chemical modification.

## Safety Precautions

No specific safety data sheet (SDS) is available for butyl o-tolyl sulfide. Therefore, it should be handled with the care afforded to a new chemical entity. The following precautions are based on the safety profiles of similar compounds like n-butyl sulfide and methyl p-tolyl sulfide.<sup>[8]</sup>

- **Handling:** Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.<sup>[8][13]</sup>
- **Flammability:** Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames.<sup>[8]</sup>
- **Toxicity:** May be harmful if swallowed or in contact with skin.<sup>[14]</sup> The toxicological properties have not been fully investigated.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place.<sup>[13]</sup>
- **Disposal:** Dispose of in accordance with local, state, and federal regulations.

## Conclusion and Future Outlook

Butyl o-tolyl sulfide, while a relatively unheralded member of the aryl sulfide family, serves as an excellent case study for the synthesis, characterization, and potential application of unsymmetrical alkyl aryl sulfides. The synthetic methodologies outlined in this guide highlight the progress in C-S bond formation, offering efficient and more environmentally benign routes to this class of compounds. While further experimental work is required to fully elucidate its physicochemical properties and explore its potential applications, the foundational knowledge of related organosulfur compounds provides a strong basis for future research. As the demand for novel pharmaceuticals and advanced materials continues to grow, the exploration of versatile building blocks like butyl o-tolyl sulfide will undoubtedly play a crucial role in driving innovation.

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